1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride
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Overview
Description
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride, also known as PPND, is a chemical compound with the molecular formula C6H13Cl2N3. It’s a type of heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring attached to a propylamine group. The pyrazole ring is a five-membered ring with two nitrogen atoms .Scientific Research Applications
Synthesis and Characterization
1-(1H-Pyrazol-3-yl)propan-2-amine dihydrochloride serves as a precursor or intermediate in the synthesis of a variety of pyrazole derivatives. Studies have shown the synthesis of structurally diverse libraries of compounds through reactions like alkylation and ring closure, generating dithiocarbamates, thioethers, and various N-alkylated and C-alkylated products, demonstrating the compound's versatility in organic synthesis (Roman, 2013). Similarly, facile synthesis methods have been developed for flexible ligands, such as bis(pyrazol-1-yl)alkanes, indicating the utility of related pyrazole compounds in ligand synthesis (Potapov et al., 2007).
Biological and Pharmacological Activities
Pyrazole derivatives synthesized from this compound and related compounds have been evaluated for their biological activities. For instance, antimicrobial and antioxidant activities have been reported, with compounds showing significant to moderate activity against various microbial strains, highlighting their potential as therapeutic agents (Sid et al., 2013). Moreover, novel chalcone derivatives, synthesized from reactions involving pyrazole moieties, exhibited potent antioxidant properties, further underscoring the chemical versatility and potential biomedical applications of these compounds (Prabakaran et al., 2021).
Polymer Modification and Material Science Applications
In material science, the modification of polymers through reactions involving amine compounds, including those related to this compound, has been explored. For instance, radiation-induced poly vinyl alcohol/acrylic acid hydrogels were modified with various amines, leading to enhanced thermal stability and potential for medical applications due to their improved biological activities (Aly & El-Mohdy, 2015).
Catalysis and Chemical Transformations
The compound and its derivatives have been employed in catalytic processes to synthesize other valuable organic compounds. For example, catalytic synthesis involving pyrazole compounds has led to the development of novel antioxidants and other bioactive molecules, demonstrating the utility of these compounds in facilitating diverse chemical transformations (Shin et al., 2016).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazole derivatives, have been reported to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives have been associated with a variety of biochemical pathways, depending on their specific structures and targets .
Result of Action
Related compounds have shown various biological activities, such as antibacterial, antitumor, and anti-inflammatory effects .
Properties
IUPAC Name |
1-(1H-pyrazol-5-yl)propan-2-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.2ClH/c1-5(7)4-6-2-3-8-9-6;;/h2-3,5H,4,7H2,1H3,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUAHWDKGBLLMFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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